molecular formula C10H16N2 B12106039 (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine

(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B12106039
M. Wt: 164.25 g/mol
InChI Key: DGWRPERORGRFLG-UHFFFAOYSA-N
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Description

(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine and isopropylamine, featuring a pyridine ring substituted with an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of pyridine derivatives with isopropylamine. One common method is the reductive amination of pyridine-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the isopropylamine group.

    Isopropylamine: A simple amine with a structure similar to the isopropylamine moiety in (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine.

    2-Aminopyridine: A derivative of pyridine with an amino group at the 2-position, similar to the ethylamine substitution in this compound.

Uniqueness

This compound is unique due to the combination of the pyridine ring and the isopropylamine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12-9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRPERORGRFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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